molecular formula C14H11NO3S B11848079 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid

Cat. No.: B11848079
M. Wt: 273.31 g/mol
InChI Key: AUTDRCKYUKJSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid is a compound that features a chromene ring fused with a thiazole ring and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenylthiourea with ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate. This reaction proceeds through nucleophilic addition and internal cyclization to form the desired thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(2H-Chromen-3-yl)thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene ring can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromene and thiazole ring, which imparts a wide range of biological activities. Its acetic acid moiety also allows for further chemical modifications, enhancing its versatility in research and industrial applications .

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-[2-(2H-chromen-3-yl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C14H11NO3S/c16-13(17)6-11-8-19-14(15-11)10-5-9-3-1-2-4-12(9)18-7-10/h1-5,8H,6-7H2,(H,16,17)

InChI Key

AUTDRCKYUKJSNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.